5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

Vue d'ensemble

Description

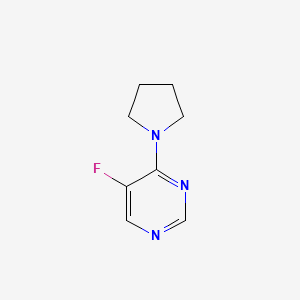

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom at the 5-position and a pyrrolidinyl group at the 4-position

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is being investigated for its potential as a therapeutic agent against various diseases, including cancer and neurological disorders. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Selective Agonism

Research has demonstrated that disubstituted pyrimidines, including derivatives like this compound, can act as selective agonists for serotonin receptors (5-HT2C). Studies have shown that certain derivatives exhibit significant agonistic effects, suggesting their utility in treating psychiatric disorders .

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The anti-inflammatory properties of these compounds indicate their potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Studies

Biological Interactions

The compound is used in studies to elucidate its interactions with various biological targets, such as enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it may interact with enzymes related to fungal cell wall synthesis, indicating its possible antifungal activity .

Cellular Mechanisms

Research has focused on understanding the cellular mechanisms through which this compound exerts its effects. This includes investigating its binding affinities and the resultant biological responses, which are crucial for optimizing its structure for enhanced efficacy .

Agricultural Applications

Fungicidal Properties

The compound shows promise as a fungicide, providing protection against various fungal pathogens such as ascomycetes and basidiomycetes. Its unique molecular structure enhances its effectiveness against agricultural pests, making it a valuable candidate for crop protection .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated pyrimidine with pyrrolidine | Antifungal, Anti-inflammatory |

| 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | Hydrazine group instead of pyrrolidine | Antifungal |

| 5-Fluoro-pyrazolopyrimidine | Pyrazole ring addition | Anticancer |

Case Study 1: Evaluation of Antifungal Activity

In a study evaluating the antifungal properties of this compound, the compound was tested against various fungal strains. Results indicated significant activity against ascomycetes and basidiomycetes, suggesting its potential use in agricultural applications .

Case Study 2: Selective Agonism at Serotonin Receptors

A series of experiments assessed the agonistic effects of pyrimidine derivatives on the 5-HT2C receptor. Compounds were evaluated for their binding affinity and functional activity, where certain derivatives showed promising results, indicating their potential role in treating mood disorders .

Analyse Biochimique

Biochemical Properties

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrimidine ring structure allows it to interact with nucleic acid-related enzymes, potentially inhibiting or modifying their activity. The fluorine atom enhances its binding affinity to certain biomolecules, while the pyrrolidine ring contributes to its structural stability and interaction with proteins .

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may affect cell cycle regulation and apoptosis, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleic acids and proteins. The fluorine atom in the compound enhances its ability to form strong hydrogen bonds with target biomolecules, leading to enzyme inhibition or activation. This compound can bind to DNA and RNA, causing disruptions in their structure and function. It also interacts with specific enzymes, such as thymidylate synthase, inhibiting their activity and affecting nucleotide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is influenced by its chemical properties and interactions with transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the fluorine and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 4-chloro-5-fluoropyrimidine can be reacted with pyrrolidine in the presence of a base like potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes for coupling reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic structures.

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidinyl group contribute to its binding affinity and selectivity. The compound can inhibit or activate biological pathways by modulating the activity of its targets, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyrrolidin-1-yl)pyrimidine: Lacks the fluorine substituent, which may affect its biological activity and binding properties.

5-Fluoropyrimidine: Lacks the pyrrolidinyl group, which may influence its pharmacokinetic profile and target selectivity.

Uniqueness

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of the fluorine atom and pyrrolidinyl group, which enhances its biological activity and selectivity compared to similar compounds. This dual substitution pattern allows for more precise interactions with molecular targets, making it a valuable compound in drug discovery and development .

Activité Biologique

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a fluorine atom and a pyrrolidine moiety, suggests a unique interaction profile with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a pyrrolidine ring at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study evaluating various pyrimidine derivatives found that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Other Pyrimidines | 0.0039 - 0.025 | Various |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

A notable study synthesized disubstituted pyrimidines and evaluated their activity against cancer cell lines, revealing that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Disubstituted Pyrimidines | Low µM | Breast, Lung Cancer |

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as receptors and enzymes. For instance, studies on related pyrimidines have indicated that they may act as agonists or antagonists at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the fluorophenylalkoxy groups or the cyclic amines can significantly affect agonistic effects on serotonin receptors. The fluorine substitution at the 5-position enhances binding affinity and selectivity for these receptors .

Case Studies

- Serotonin Receptor Agonism : A series of studies evaluated the agonistic effects of various pyrimidines on serotonin receptors, highlighting that structural variations could lead to enhanced selectivity for specific receptor subtypes .

- Antibacterial Testing : In vitro tests conducted on synthesized pyrrolidine derivatives showed varying degrees of antibacterial activity, emphasizing the influence of substituents on antimicrobial efficacy .

Propriétés

IUPAC Name |

5-fluoro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZHFSORPJFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276270 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-39-9 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.